molecular formula C12H10N2O2 B170931 Methyl [3,3'-bipyridine]-5-carboxylate CAS No. 113893-00-8

Methyl [3,3'-bipyridine]-5-carboxylate

Cat. No.: B170931
CAS No.: 113893-00-8
M. Wt: 214.22 g/mol
InChI Key: WLEQREMGDGWXCX-UHFFFAOYSA-N
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Description

“Methyl [3,3’-bipyridine]-5-carboxylate” is a complex organic compound. It is related to the family of bipyridines, which are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Bipyridine compounds strongly coordinate with metal centers .


Chemical Reactions Analysis

The chemical reactions involving bipyridine compounds are diverse and complex. For instance, Banerjee’s group synthesized a bipyridine-COF by reacting 1,3,5-trifomylphloroglucinol (Tp) and 2,2′-bipyridine-5,5′-diamine via the Schiff base reaction .

Scientific Research Applications

Improving Moisture Stability in Metal-Organic Frameworks Ma, Li, and Li (2011) demonstrate that incorporating hydrophobic groups like methyl into ligands such as methyl [3,3'-bipyridine]-5-carboxylate can significantly enhance the water resistance of metal-organic frameworks (MOFs), thereby improving their stability (Ma, Li, & Li, 2011).

Role in Dye-Sensitized Solar Cells Schwalbe et al. (2008) discuss the use of poly(bipyridine)ruthenium complexes, which include derivatives of this compound, as key components in dye-sensitized solar cells. Their research provides insights into the synthesis and characteristics of these complexes, revealing their potential in solar energy applications (Schwalbe et al., 2008).

Chemical Reactivity and Stability Studies Research by ChisholmDanielle, McDonald, and Scott (2011) explores the methylation resistance of aromatic amino groups in bipyridine derivatives. Their findings contribute to understanding the chemical reactivity of similar compounds, including this compound (ChisholmDanielle, McDonald, & Scott, 2011).

Synthesis and Characterization of Derivatives Nagashree, Mallu, Mallesha, and Bindya (2013) synthesized derivatives of methyl-2-aminopyridine-4-carboxylate, closely related to this compound, and evaluated their antimicrobial properties. This research highlights the potential pharmaceutical applications of such derivatives (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Electrochemical and Cytotoxicity Investigation of Complexes Studies on ruthenium(II) bipyridine complexes involving this compound derivatives indicate their relevance in electrochemical and biological fields. Research by Baroud et al. (2017) involves synthesis, characterization, and cytotoxicity investigation of these complexes, emphasizing their diverse applications (Baroud et al., 2017).

Future Directions

Bipyridine compounds, including “Methyl [3,3’-bipyridine]-5-carboxylate”, have potential for various applications, including as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and in supramolecular structures . Future work may focus on developing new synthesis methods and exploring novel applications .

Properties

IUPAC Name

methyl 5-pyridin-3-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEQREMGDGWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554858
Record name Methyl [3,3'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113893-00-8
Record name Methyl [3,3'-bipyridine]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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